molecular formula C22H17ClN2O4S B2516242 [2-(3,4-Dimethoxyphenyl)-1,3-thiazol-4-yl]methyl 2-chloroquinoline-4-carboxylate CAS No. 1197488-01-9

[2-(3,4-Dimethoxyphenyl)-1,3-thiazol-4-yl]methyl 2-chloroquinoline-4-carboxylate

Cat. No.: B2516242
CAS No.: 1197488-01-9
M. Wt: 440.9
InChI Key: DOPZIQBRSCZRAL-UHFFFAOYSA-N
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Description

[2-(3,4-Dimethoxyphenyl)-1,3-thiazol-4-yl]methyl 2-chloroquinoline-4-carboxylate is a complex organic compound that features a combination of thiazole and quinoline moieties. These structures are known for their significant biological activities and are often found in various pharmacologically active compounds. The presence of the dimethoxyphenyl group further enhances its potential for diverse chemical reactivity and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(3,4-Dimethoxyphenyl)-1,3-thiazol-4-yl]methyl 2-chloroquinoline-4-carboxylate typically involves multi-step organic reactions. One common approach includes the formation of the thiazole ring through a cyclization reaction involving a thioamide and an α-haloketone. The quinoline moiety can be introduced via a Friedländer synthesis, which involves the condensation of an aniline derivative with a ketone. The final coupling of the thiazole and quinoline units can be achieved through a nucleophilic substitution reaction, where the thiazole derivative reacts with 2-chloroquinoline-4-carboxylic acid under basic conditions .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and yield. The use of catalysts and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

[2-(3,4-Dimethoxyphenyl)-1,3-thiazol-4-yl]methyl 2-chloroquinoline-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the chloroquinoline moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines and thiols can react with the chloro group under basic conditions to form new derivatives.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline N-oxides, while substitution reactions could produce a variety of amine or thiol derivatives.

Scientific Research Applications

Chemistry

In chemistry, [2-(3,4-Dimethoxyphenyl)-1,3-thiazol-4-yl]methyl 2-chloroquinoline-4-carboxylate is used as a building block for synthesizing more complex molecules

Biology and Medicine

Biologically, this compound has shown promise in medicinal chemistry due to its potential pharmacological activities. It can be used as a lead compound for developing new drugs targeting specific diseases, such as cancer, bacterial infections, and inflammatory conditions .

Industry

In the industrial sector, this compound can be utilized in the development of new materials with specific properties, such as enhanced stability or reactivity. Its diverse chemical reactivity makes it a valuable component in the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of [2-(3,4-Dimethoxyphenyl)-1,3-thiazol-4-yl]methyl 2-chloroquinoline-4-carboxylate involves its interaction with various molecular targets. The thiazole and quinoline moieties can interact with enzymes and receptors, modulating their activity. The compound may inhibit specific enzymes involved in disease pathways or bind to receptors to alter cellular signaling .

Comparison with Similar Compounds

Similar Compounds

    [2-(3,4-Dimethoxyphenyl)-1,3-thiazol-4-yl]methyl 2-chloroquinoline-4-carboxylate: shares similarities with other thiazole and quinoline derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its combined structural features, which confer distinct chemical reactivity and biological activity. The presence of both thiazole and quinoline moieties allows for a broader range of interactions with biological targets, making it a versatile compound for various applications .

Properties

IUPAC Name

[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]methyl 2-chloroquinoline-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClN2O4S/c1-27-18-8-7-13(9-19(18)28-2)21-24-14(12-30-21)11-29-22(26)16-10-20(23)25-17-6-4-3-5-15(16)17/h3-10,12H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOPZIQBRSCZRAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC(=CS2)COC(=O)C3=CC(=NC4=CC=CC=C43)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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